molecular formula C8H19ClN2O2S B1421632 N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 1232059-95-8

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No.: B1421632
CAS No.: 1232059-95-8
M. Wt: 242.77 g/mol
InChI Key: NFUXIHYDBVVORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C(8)H({19})ClN(_2)O(_2)S. It is a derivative of methanesulfonamide, featuring a piperidine ring substituted at the nitrogen atom with an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride typically involves the following steps:

  • Formation of Piperidin-4-ylmethanesulfonamide

      Starting Material: Piperidine.

      Reagent: Methanesulfonyl chloride.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Ethylation

      Starting Material: Piperidin-4-ylmethanesulfonamide.

      Reagent: Ethyl iodide.

      Conditions: The reaction is typically performed in an aprotic solvent like acetonitrile, with a base such as potassium carbonate to facilitate the substitution reaction.

  • Formation of Hydrochloride Salt

      Starting Material: N-ethyl-N-(piperidin-4-yl)methanesulfonamide.

      Reagent: Hydrochloric acid.

      Conditions: The compound is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization or chromatography to obtain the pure compound.

    Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Alkyl halides, acyl chlorides.

      Conditions: Typically performed in aprotic solvents with bases to facilitate nucleophilic substitution.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Carried out under controlled temperatures to prevent over-oxidation.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Major Products

    Substitution: Formation of various N-alkyl or N-acyl derivatives.

    Oxidation: Conversion to sulfonic acids or sulfoxides.

    Reduction: Formation of secondary amines or alcohols.

Scientific Research Applications

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is utilized in several fields:

  • Chemistry

    • As a reagent in organic synthesis.
    • In the study of reaction mechanisms involving sulfonamides.
  • Biology

    • As a tool to investigate biological pathways involving sulfonamide derivatives.
    • In the development of biochemical assays.
  • Medicine

    • Potential use in drug development, particularly for its antimicrobial properties.
    • As a lead compound in the design of new therapeutic agents.
  • Industry

    • In the manufacture of specialty chemicals.
    • As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride exerts its effects involves:

    Molecular Targets: Enzymes or receptors that interact with the sulfonamide group.

    Pathways: Inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: .

    N-ethyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride: .

    N-ethyl-N-(morpholin-4-yl)methanesulfonamide hydrochloride: .

Uniqueness

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-ethyl-N-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-3-10(13(2,11)12)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUXIHYDBVVORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Reactant of Route 4
N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Reactant of Route 6
N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.